![molecular formula C16H14N4O B7497906 1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(6-methylpyridin-2-yl)methanone](/img/structure/B7497906.png)
1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(6-methylpyridin-2-yl)methanone
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Overview
Description
1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(6-methylpyridin-2-yl)methanone, commonly known as DIBO, is a small molecule inhibitor that has been widely used in scientific research for its potential therapeutic applications. DIBO is a synthetic compound that has been developed to target the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which is involved in various cellular processes.
Mechanism of Action
DIBO works by inhibiting the enzyme 1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(6-methylpyridin-2-yl)methanone, which is involved in glycolysis and other cellular processes. 1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(6-methylpyridin-2-yl)methanone has been found to play a role in various diseases, including cancer, neurodegenerative diseases, and viral infections. By inhibiting 1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(6-methylpyridin-2-yl)methanone, DIBO disrupts the metabolic processes of cancer cells, leading to cell death. It also inhibits the replication of viruses by disrupting their metabolic processes.
Biochemical and physiological effects:
DIBO has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of reactive oxygen species (ROS), and reduce inflammation. DIBO has also been found to protect neurons from oxidative stress and neurotoxicity. In addition, it has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes.
Advantages and Limitations for Lab Experiments
DIBO has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. It has been shown to have low toxicity and high specificity for 1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(6-methylpyridin-2-yl)methanone. However, DIBO also has some limitations. It has poor solubility in water, which can make it difficult to use in certain experiments. It also has a short half-life, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for research on DIBO. One area of research is the development of more potent and selective inhibitors of 1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(6-methylpyridin-2-yl)methanone. Another area of research is the use of DIBO in combination with other drugs for the treatment of cancer and viral infections. Additionally, there is ongoing research on the use of DIBO for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Finally, there is interest in the use of DIBO for the treatment of metabolic disorders, such as diabetes and obesity.
Synthesis Methods
DIBO can be synthesized using a multistep process that involves the reaction of various reagents. The synthesis of DIBO was first reported in 2007 by researchers at the University of California, San Diego. The synthesis method involves the reaction of 2-aminobenzimidazole with 2-chloro-6-methylpyridine, followed by the reaction of the resulting product with 2-formylbenzoic acid. The final step involves the reduction of the imine group to form DIBO.
Scientific Research Applications
DIBO has been widely used in scientific research for its potential therapeutic applications. It has been shown to have anticancer, antiviral, and neuroprotective properties. DIBO has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to inhibit the replication of the hepatitis C virus and the HIV virus. In addition, DIBO has been found to protect neurons from oxidative stress and neurotoxicity.
properties
IUPAC Name |
1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl-(6-methylpyridin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c1-11-5-4-7-13(17-11)15(21)20-10-9-19-14-8-3-2-6-12(14)18-16(19)20/h2-8H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVCCLXHRWBUPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)N2CCN3C2=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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